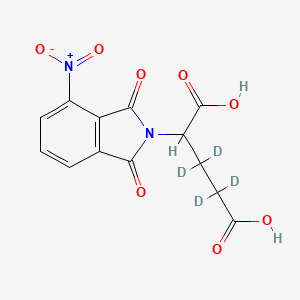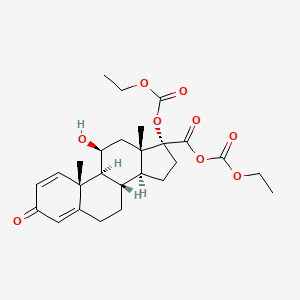
21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate is a synthetic corticosteroid used primarily in ophthalmology. It is an impurity of Loteprednol, which is used to treat inflammations of the eye. The compound has a molecular formula of C26H34O9 and a molecular weight of 490.54.
Chemical Reactions Analysis
21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate is primarily used in scientific research as a reference standard and impurity marker for Loteprednol . Its applications extend to:
Chemistry: Used in the study of corticosteroid synthesis and degradation.
Biology: Helps in understanding the biological activity and metabolism of corticosteroids.
Medicine: Used in the development and testing of ophthalmic drugs.
Industry: Employed in quality control and assurance processes for pharmaceutical manufacturing.
Mechanism of Action
As a corticosteroid, 21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate exerts its effects by modulating the activity of the glucocorticoid receptor. This interaction leads to the inhibition of inflammatory responses and the suppression of immune reactions. The compound is designed to be a “soft drug,” meaning it is active locally at the site of administration and rapidly metabolized to inactive components, minimizing systemic side effects .
Comparison with Similar Compounds
21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate is unique due to its specific structural modifications, which include the removal of the chlorine atom and the addition of the ethoxycarbonyl group. Similar compounds include:
Loteprednol Etabonate: The parent compound used in ophthalmic treatments.
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various inflammatory conditions. The uniqueness of this compound lies in its tailored structure, which aims to reduce side effects while maintaining therapeutic efficacy.
Properties
Molecular Formula |
C26H34O9 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethoxycarbonyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C26H34O9/c1-5-32-22(30)34-21(29)26(35-23(31)33-6-2)12-10-18-17-8-7-15-13-16(27)9-11-24(15,3)20(17)19(28)14-25(18,26)4/h9,11,13,17-20,28H,5-8,10,12,14H2,1-4H3/t17-,18-,19-,20+,24-,25-,26-/m0/s1 |
InChI Key |
HVNWKIGOXZXFCF-VOBVLAJWSA-N |
Isomeric SMILES |
CCOC(=O)OC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC |
Canonical SMILES |
CCOC(=O)OC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
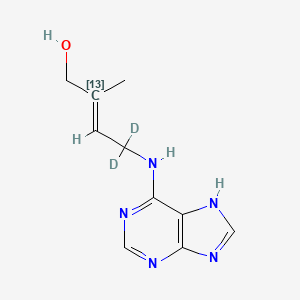
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)

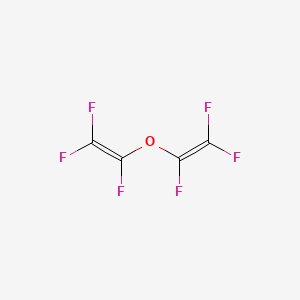

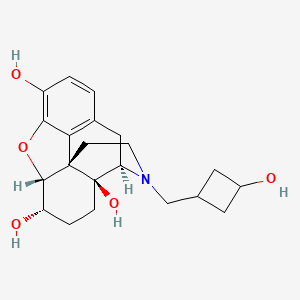
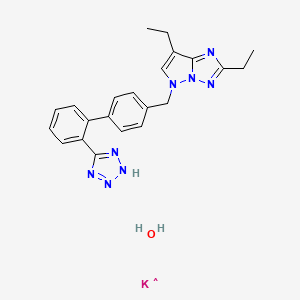
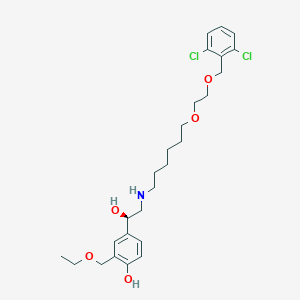
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)

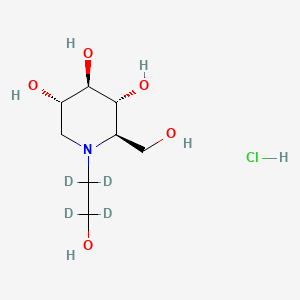
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
